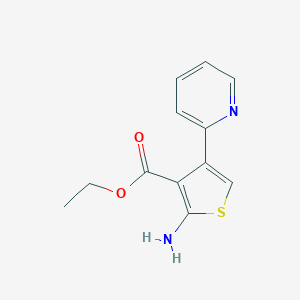

Ethyl 2-amino-4-(pyridin-2-yl)thiophene-3-carboxylate

Overview

Description

Ethyl 2-amino-4-(pyridin-2-yl)thiophene-3-carboxylate is a heterocyclic compound featuring a thiophene core substituted with an amino group at position 2, a pyridin-2-yl group at position 4, and an ethyl ester at position 2. This structure combines the electron-rich thiophene ring with the hydrogen-bonding capability of the pyridine moiety, making it a versatile intermediate in medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-4-(pyridin-2-yl)thiophene-3-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-bromo-3-nitropyridine with ethyl thioglycolate in the presence of a base can yield the desired thiophene derivative. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced efficiently and cost-effectively.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-4-(pyridin-2-yl)thiophene-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The nitro group can be reduced back to the amino group.

Substitution: The pyridinyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic conditions.

Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while reduction can revert these back to the original amino compound.

Scientific Research Applications

Medicinal Chemistry

Biological Activities:

Ethyl 2-amino-4-(pyridin-2-yl)thiophene-3-carboxylate has been investigated for its diverse pharmacological properties, including:

- Anticancer Activity: Studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. For example, it has been evaluated for its effectiveness against human breast cancer cells, demonstrating significant inhibitory effects on cell proliferation.

- Antimicrobial Properties: The compound has also shown potential as an antimicrobial agent, effective against a range of bacteria and fungi. Its mechanism involves disrupting microbial cell membranes, leading to cell death.

Case Study:

A recent study evaluated the compound's cytotoxicity against six human cancer cell lines. Results indicated that this compound exhibited IC50 values in the low micromolar range, suggesting strong anticancer potential .

Materials Science

Corrosion Inhibition:

this compound is being explored as a corrosion inhibitor for metals. Its ability to form a protective layer on metal surfaces prevents electrochemical reactions that lead to corrosion.

Methods of Application:

Researchers conduct experiments by immersing metal samples coated with the compound in corrosive solutions. Techniques such as electrochemical impedance spectroscopy (EIS) are employed to assess the inhibition efficiency. Results have shown that this compound can significantly enhance the longevity of metal components in industrial applications.

Organic Electronics

Role in Semiconductors:

The compound is crucial in developing organic semiconductors used in devices such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). Its π-conjugated structure allows for efficient charge transport, making it suitable for electronic applications.

Research Findings:

Studies have demonstrated that thin films of this compound exhibit high charge mobility and stability under operational conditions. Techniques like UV-Vis spectroscopy and field-effect transistor measurements reveal its potential for practical device applications .

Mechanism of Action

The mechanism of action of ethyl 2-amino-4-(pyridin-2-yl)thiophene-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain kinases involved in cell signaling pathways, leading to anti-proliferative effects in cancer cells. The exact pathways and targets can vary depending on the specific biological context.

Comparison with Similar Compounds

The following table summarizes key structural analogs of Ethyl 2-amino-4-(pyridin-2-yl)thiophene-3-carboxylate, highlighting differences in substituents, physicochemical properties, and biological relevance:

Key Comparison Points:

A. Electronic and Steric Effects

- Pyridin-2-yl vs. Halogenated Phenyl Groups: The pyridine ring introduces a nitrogen atom capable of hydrogen bonding, increasing solubility in polar solvents compared to halogenated analogs (e.g., 4-fluorophenyl or 4-chlorophenyl derivatives) .

- Methoxy/Methyl Substitutents: Ethyl 2-amino-4-(2-methoxy-5-methylphenyl)thiophene-3-carboxylate has a calculated XLogP of 4, indicating greater lipophilicity than the pyridinyl analog, which may influence membrane permeability .

D. Commercial and Industrial Data

- Ethyl 2-amino-4-(4-fluorophenyl)thiophene-3-carboxylate is commercially available at €167/g, reflecting demand for fluorinated bioactive intermediates . Pyridinyl variants may command higher prices due to synthetic complexity.

Biological Activity

Ethyl 2-amino-4-(pyridin-2-yl)thiophene-3-carboxylate is a heterocyclic compound notable for its diverse biological activities and potential applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including detailed research findings, case studies, and relevant data tables.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 248.3 g/mol. The compound features a thiophene ring substituted with an amino group, a pyridine moiety, and an ethyl ester group, which contribute to its biological properties and synthetic versatility.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

- Antitumor Activity : Various studies have demonstrated the compound's potential as an anticancer agent. It has shown effectiveness against multiple cancer cell lines, including breast and liver cancer cells. The compound's IC50 values range from 23.2 to 49.9 μM, indicating moderate to high potency .

- Antimicrobial Properties : The compound has been investigated for its antimicrobial effects, showing activity against both bacterial and fungal strains. This makes it a candidate for further development as an antimicrobial agent .

- Anti-inflammatory Effects : this compound has demonstrated anti-inflammatory properties comparable to established anti-inflammatory drugs like indomethacin, with effective doses (ED50) around 9.17 μM .

- Anticonvulsant Activity : Preliminary studies suggest that this compound may also possess anticonvulsant properties, although further research is needed to confirm these effects .

The mechanism of action of this compound involves interactions with various biological targets:

- Binding Affinity : Interaction studies have highlighted the compound's binding affinity to specific proteins involved in cancer progression and inflammation, suggesting a multifaceted mechanism of action that may include inhibition of cell proliferation and induction of apoptosis in cancer cells.

- Biochemical Pathways : The compound is involved in several biochemical pathways, contributing to its diverse pharmacological effects. It participates in the synthesis of new derivatives that enhance its therapeutic potential .

Comparative Analysis with Related Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is presented below:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Ethyl 2-amino-4-(pyridin-4-yl)thiophene-3-carboxylate | Similar thiophene and pyridine rings | Moderate anticancer activity |

| Ethyl 2-amino-thiophene-3-carboxylate | Lacks pyridine moiety | Broader range of biological activity |

| 5-Amino-thiophene-3-carboxylic acid | Contains an amino group | Different solubility profile; less potent |

| Pyridine derivatives with carboxylic acids | Varying functional groups | Diverse biological activities based on substituents |

This table illustrates the distinct structural features of this compound that contribute to its specific biological activities and potential applications in drug development.

Case Studies

- Antitumor Efficacy Study : A study conducted on human liver carcinoma cell lines (HepG2) revealed that this compound exhibited significant cytotoxicity, leading to reduced cell viability at concentrations as low as 25 μM .

- Anti-inflammatory Assessment : In vivo models demonstrated that the compound effectively reduced inflammation markers in animal models, supporting its potential use as an anti-inflammatory agent .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl 2-amino-4-(pyridin-2-yl)thiophene-3-carboxylate?

The compound is typically synthesized via the Gewald reaction , a two-step process involving the condensation of a ketone or aldehyde with cyanoacetamide or malononitrile derivatives in the presence of sulfur and a base. For example, ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate derivatives are synthesized by reacting ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate with 1-cyanoacetyl-3,5-dimethylpyrazole, followed by Knoevenagel condensation with substituted benzaldehydes in toluene using piperidine and acetic acid as catalysts . Modifications to the pyridine or thiophene substituents can be achieved by varying aldehydes or nitriles during synthesis .

Q. What spectroscopic and analytical methods are used to characterize this compound?

Key techniques include:

- IR spectroscopy : To confirm functional groups (e.g., NH₂, C=O, C≡N) .

- ¹H/¹³C NMR : To assign proton environments and confirm regiochemistry of substituents .

- Mass spectrometry : For molecular weight verification and fragmentation patterns .

- X-ray crystallography : To resolve crystal packing, hydrogen-bonding networks (e.g., C24(12) chains), and planarity of substituents .

Q. What are the critical safety considerations when handling this compound?

Safety data sheets (SDS) indicate risks of skin/eye irritation and respiratory toxicity . Researchers should:

- Use PPE (gloves, goggles, lab coats).

- Work in a fume hood to avoid inhalation.

- Store in cool, dry conditions away from incompatible reagents (e.g., strong oxidizers) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yields?

Yield optimization strategies include:

- Catalyst selection : Piperidine and acetic acid enhance Knoevenagel condensation efficiency, achieving yields up to 94% .

- Solvent choice : Toluene is preferred for its ability to stabilize intermediates and facilitate easy product isolation .

- Temperature control : Reactions conducted at reflux (~110°C) ensure completion within 5–6 hours .

Q. How can contradictions in biological activity data across studies be resolved?

Discrepancies (e.g., antioxidant vs. anti-inflammatory efficacy) may arise from:

- Purity variations : Recrystallization or HPLC analysis ensures >95% purity .

- Structural analogs : Compare derivatives with modified substituents (e.g., pyridinyl vs. phenyl groups) to isolate pharmacophore contributions .

- Assay standardization : Use established protocols (e.g., DPPH for antioxidants, carrageenan-induced edema for anti-inflammatory activity) to ensure reproducibility .

Q. What computational methods assist in predicting the reactivity of this thiophene derivative?

- Density Functional Theory (DFT) : Models electronic properties (e.g., HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites .

- Molecular docking : Screens interactions with biological targets (e.g., cyclooxygenase for anti-inflammatory activity) .

- Topological polar surface area (TPSA) : Calculates solubility and membrane permeability using tools like Molinspiration .

Q. How can derivatives be designed to enhance bioactivity?

Strategies include:

- Substituent variation : Introduce electron-withdrawing groups (e.g., nitro, cyano) to the pyridine or thiophene rings to modulate electronic effects .

- Amide/ester functionalization : Replace the ethyl ester with bioisosteres (e.g., carboxamides) to improve metabolic stability .

- Hybrid molecules : Conjugate with known pharmacophores (e.g., pyrimidines, isoxazoles) to exploit synergistic effects .

Q. How does crystallographic data inform structural modifications?

X-ray studies reveal:

- Hydrogen-bonding networks : Intermolecular N–H···O/S interactions stabilize crystal lattices, influencing solubility .

- Planarity of substituents : Pyridinyl and thiophene rings adopt coplanar conformations, critical for π-π stacking in target binding .

- Polymorphism screening : Identifies stable crystalline forms for formulation development .

Properties

IUPAC Name |

ethyl 2-amino-4-pyridin-2-ylthiophene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2S/c1-2-16-12(15)10-8(7-17-11(10)13)9-5-3-4-6-14-9/h3-7H,2,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAIKRZRPHMCSNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC=C1C2=CC=CC=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.